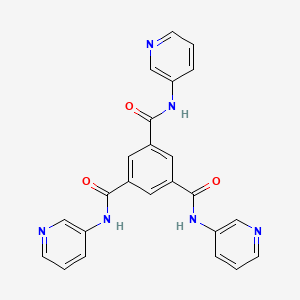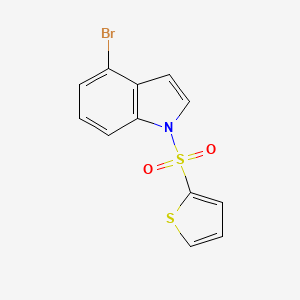
4-Bromo-1-(2-thienylsulfonyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(2-thienylsulfonyl)-1H-indole is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the bromine atom and the thienylsulfonyl group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-thienylsulfonyl)-1H-indole typically involves the reaction of 4-bromoindole with 2-thienylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be used to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(2-thienylsulfonyl)-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thienylsulfonyl group can undergo oxidation to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to remove the sulfonyl group, yielding the corresponding indole derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of 1-(2-thienylsulfonyl)-1H-indole derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of 4-bromoindole derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-1-(2-thienylsulfonyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(2-thienylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the thienylsulfonyl group can influence the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1-(2-thienylsulfonyl)-1H-pyrrole
- 4-Bromo-1-(2-thienylsulfonyl)-1H-pyrazole
- 4-Bromo-1-(2-thienylsulfonyl)-1H-benzimidazole
Uniqueness
4-Bromo-1-(2-thienylsulfonyl)-1H-indole is unique due to its indole core structure, which is known for its diverse biological activities
Propiedades
Fórmula molecular |
C12H8BrNO2S2 |
|---|---|
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
4-bromo-1-thiophen-2-ylsulfonylindole |
InChI |
InChI=1S/C12H8BrNO2S2/c13-10-3-1-4-11-9(10)6-7-14(11)18(15,16)12-5-2-8-17-12/h1-8H |
Clave InChI |
PQORDMUEYBTGKB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN2S(=O)(=O)C3=CC=CS3)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



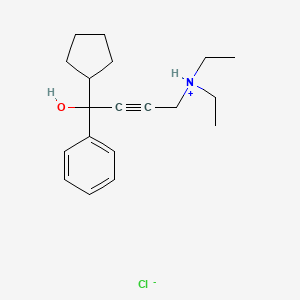
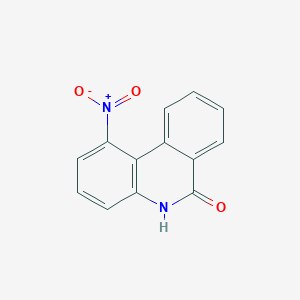
![5-[4-[bis(2-chloroethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15343964.png)
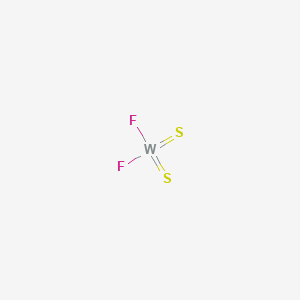
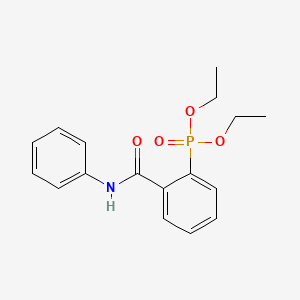



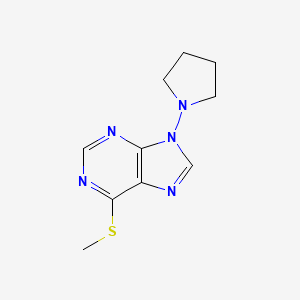
![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)

